[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(6-methoxypyridin-2-yl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-4-2-3-10(14-11)12(9-13)5-7-16-8-6-12/h2-4H,5-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSNMEBKDIKMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CCOCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182520 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439896-82-8 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine typically involves the following steps:
Formation of the Methoxypyridine Ring: The methoxypyridine ring can be synthesized through a series of reactions starting from pyridine. Methoxylation of pyridine is achieved using methanol and a suitable catalyst under controlled conditions.
Formation of the Oxan-4-ylmethanamine Moiety: The oxan-4-ylmethanamine moiety is synthesized by reacting an appropriate oxane derivative with methanamine under specific conditions.
Coupling Reaction: The final step involves coupling the methoxypyridine ring with the oxan-4-ylmethanamine moiety using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the methoxypyridine ring or the oxan-4-ylmethanamine moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the methoxypyridine ring or the oxan-4-ylmethanamine moiety.
Reduction Products: Reduced forms of the compound, often leading to the formation of secondary amines or alcohols.
Substitution Products: Compounds with substituted functional groups on the methoxypyridine ring or the oxan-4-ylmethanamine moiety.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structure and reactivity.
Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology:
Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It is explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine ring and the oxan-4-ylmethanamine moiety contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tetrahydropyran-linked pyridinylmethanamine derivatives. Below is a detailed comparison with key analogs, highlighting differences in substituent placement, physicochemical properties, and applications.
Substituent Position Variations on the Pyridine Ring
2.1.1. [4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine (CAS: 1439896-53-3)
- Structural Difference : The methoxy group (-OCH₃) at the 6-position of pyridine is replaced with a methyl group (-CH₃).
- Status : Discontinued by CymitQuimica, limiting its availability for research .
2.1.2. [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine (CAS: 1439900-62-5)
- Structural Difference : Methoxy group shifted to the 5-position of pyridine.
- Physicochemical Properties :
- Molecular Formula: C₁₂H₁₈N₂O₂
- Molar Mass: 222.28 g/mol
- Predicted Density: 1.099 g/cm³
- Predicted pKa: 10.01
- Impact : Altered electronic distribution may affect solubility and receptor interactions compared to the 6-methoxy analog .
2.1.3. [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (CAS: 1439897-95-6)
- Structural Difference : Methoxy group at the 4-position of pyridine.
- Synonym: Tetrahydro-4-(4-methoxy-2-pyridinyl)-2H-pyran-4-methanamine.
- Impact : Steric hindrance near the pyridine nitrogen could influence hydrogen-bonding capabilities .
Variations in Linkage and Core Structure
2.2.1. (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)methanamine (CAS: 1248404-56-9)
- Structural Difference : An ether linkage (-O-) connects the pyran and pyridine rings instead of direct fusion.
- Molecular Formula : C₁₁H₁₆N₂O₂
- Molar Mass : 208.26 g/mol
- Impact : Increased flexibility and altered pharmacokinetics due to the ether bond .
2.2.2. [4-(2-Methylphenoxy)pyridin-2-yl]methanamine (CAS: 81630-84-4)
- Structural Difference: Pyran ring replaced with a 2-methylphenoxy group.
- Molecular Formula : C₁₃H₁₄N₂O
Comparative Data Table
Research Implications
- Structure-Activity Relationships (SAR) : The 6-methoxy group in the parent compound likely enhances electron donation, improving interactions with enzymes like GSK-3β . Shifting the methoxy to the 5-position (CAS: 1439900-62-5) may reduce potency due to misalignment in binding pockets.
- Toxicity Considerations: Analogs with methyl or phenoxy groups (e.g., CAS: 81630-84-4) may exhibit higher acute toxicity, necessitating stringent safety protocols .
- Synthetic Challenges : Discontinued analogs (e.g., CAS: 1439896-53-3) highlight difficulties in optimizing substituent positions for stability and yield .
Biological Activity
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound features a methoxy-substituted pyridine ring and an oxane moiety, which may enhance its solubility and biological activity. The presence of the methoxy group is particularly significant as it can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The methoxy group enhances binding affinity through hydrogen bonding and π-π interactions, which may modulate pathways related to oxidative stress and signal transduction.
1. Neuropharmacological Effects
Preliminary studies suggest that this compound may exhibit antidepressant-like activity by influencing neurotransmitter levels, particularly serotonin and norepinephrine. Such effects have been noted in structurally similar compounds, indicating a potential for mood regulation.
2. Antimicrobial Properties
The pyridine ring is often associated with antimicrobial activity. Compounds containing pyridine derivatives have shown promise against various bacterial and fungal strains, suggesting that this compound could be explored for its antimicrobial potential.
3. Anti-inflammatory Effects
Research indicates that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several studies have investigated the biological activities of related compounds, shedding light on the potential effects of this compound.
Study 1: Antidepressant Activity
A study examining compounds with similar structures found that they significantly increased serotonin levels in animal models. This suggests that this compound may also exert similar neuropharmacological effects, warranting further investigation into its antidepressant potential.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that related pyridine derivatives exhibited strong antibacterial activity against Gram-positive bacteria. This finding supports the hypothesis that this compound could be an effective antimicrobial agent.
Data Tables
| Activity Type | Compound | Notable Findings |
|---|---|---|
| Neuropharmacological | Similar Pyridine Derivatives | Increased serotonin levels; potential antidepressant effects |
| Antimicrobial | Pyridine Derivatives | Strong antibacterial activity against Gram-positive bacteria |
| Anti-inflammatory | Related Compounds | Demonstrated efficacy in reducing inflammation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
